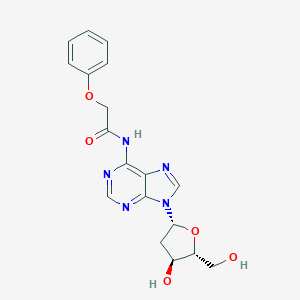

2'-Deoxy-N6-phenoxyacetyladenosine

Übersicht

Beschreibung

2’-Deoxy-N6-phenoxyacetyladenosine is a purine nucleoside analog known for its broad antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . This compound has significant potential in cancer research and treatment due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-N6-phenoxyacetyladenosine typically involves the reaction of 2’-deoxyadenosine with phenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the acylation process. The reaction conditions often include maintaining the reaction mixture at a low temperature to prevent side reactions and ensure high yield .

Industrial Production Methods

Industrial production methods for 2’-Deoxy-N6-phenoxyacetyladenosine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to maintain product purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2’-Deoxy-N6-phenoxyacetyladenosine undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the nucleoside.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various derivatives of 2’-Deoxy-N6-phenoxyacetyladenosine with modified functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : CHNO

- Molecular Weight : 273.29 g/mol

- CAS Number : 110522-74-2

The phenoxyacetyl group enhances the stability and solubility of the nucleoside, making it suitable for various experimental conditions.

Nucleic Acid Synthesis

2'-dN6-PAC-A is primarily used as a building block in the synthesis of oligonucleotides. Its protective groups allow for selective reactions during synthesis, facilitating the incorporation of modified nucleotides into RNA and DNA strands. This property is crucial for developing oligonucleotides with specific functionalities for research and therapeutic purposes.

Drug Development

The compound has been investigated for its potential as an antiviral and anticancer agent. Its structural modifications allow it to interact with nucleic acid targets effectively, which can inhibit viral replication or cancer cell proliferation.

- Case Study : A study demonstrated that derivatives of 2'-dN6-PAC-A exhibited significant antiviral activity against specific RNA viruses, suggesting its potential role in developing antiviral therapies .

Biochemical Assays

2'-dN6-PAC-A is utilized in various biochemical assays to study enzyme activities, particularly those involved in nucleotide metabolism. Its ability to mimic natural nucleotides makes it a valuable tool in enzymatic studies.

Gene Therapy

Due to its ability to incorporate into RNA, 2'-dN6-PAC-A has been explored for use in gene therapy applications. It can be part of constructs designed to deliver therapeutic genes or RNA molecules into cells.

- Antiviral Activity : A research article published in the Journal of Organic Chemistry highlighted the antiviral properties of modified adenosine derivatives, including 2'-dN6-PAC-A, demonstrating their effectiveness against viral infections .

- Oligonucleotide Synthesis : In a study focused on developing new methods for oligonucleotide synthesis, researchers reported that the incorporation of 2'-dN6-PAC-A significantly improved yield and purity compared to traditional nucleoside analogs .

- Enzymatic Studies : Research conducted on histidine triad nucleotide-binding proteins indicated that derivatives of 2'-dN6-PAC-A could serve as effective substrates for studying enzyme kinetics and mechanisms .

Wirkmechanismus

The mechanism of action of 2’-Deoxy-N6-phenoxyacetyladenosine involves its incorporation into DNA, where it inhibits DNA synthesis by acting as a chain terminator. This inhibition leads to the induction of apoptosis in cancer cells. The compound targets RNA polymerase, preventing transcription and replication of nucleic acids .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2’-Deoxyadenosine: A precursor in the synthesis of 2’-Deoxy-N6-phenoxyacetyladenosine, it also has biological activity but lacks the phenoxyacetyl group.

N6-Phenoxyacetyladenosine: Similar in structure but retains the ribose sugar instead of the deoxyribose found in 2’-Deoxy-N6-phenoxyacetyladenosine

Uniqueness

2’-Deoxy-N6-phenoxyacetyladenosine is unique due to its combination of the deoxyribose sugar and the phenoxyacetyl group, which enhances its antitumor activity and specificity for targeting lymphoid malignancies. This combination is not found in other similar compounds, making it a valuable molecule for research and potential therapeutic applications .

Biologische Aktivität

2'-Deoxy-N6-phenoxyacetyladenosine (DPA) is a purine nucleoside analog that has garnered attention for its potential therapeutic applications, particularly in oncology. This compound is structurally related to adenosine, a critical molecule involved in various biological processes, including energy transfer and signal transduction. The modifications in DPA enhance its biological activity, making it a subject of interest in cancer research and drug development.

- Molecular Formula : C₁₃H₁₅N₅O₃

- Molecular Weight : 293.29 g/mol

- CAS Number : 958-09-8

DPA acts as an analog of adenosine, interacting with adenosine receptors and potentially modulating various signaling pathways. Its phenoxyacetyl group may influence the compound's binding affinity and selectivity towards specific receptors, enhancing its antitumor activity.

Antitumor Effects

DPA exhibits broad antitumor activity against various cancer cell lines. The following table summarizes key findings from studies evaluating its cytotoxic effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.2 | Induction of apoptosis |

| MCF-7 | 3.8 | Cell cycle arrest at G1 phase |

| A549 | 4.5 | Inhibition of DNA synthesis |

| Jurkat (T-cell leukemia) | 6.0 | Modulation of immune response |

These results indicate that DPA not only inhibits tumor cell proliferation but also induces apoptosis and affects the cell cycle.

Mechanistic Studies

Research has shown that DPA can induce apoptosis through the intrinsic pathway, involving mitochondrial membrane potential changes and activation of caspases. For instance, a study demonstrated that treatment with DPA led to significant upregulation of pro-apoptotic proteins (BAX) and downregulation of anti-apoptotic proteins (BCL-2) in HeLa cells .

Study 1: In Vivo Efficacy

A study conducted on mice bearing xenograft tumors demonstrated that DPA significantly reduced tumor growth compared to control groups. Mice treated with DPA showed a reduction in tumor volume by approximately 40% after four weeks of treatment. Histological analysis revealed increased apoptosis within the tumor tissues, corroborating in vitro findings regarding its mechanism of action .

Study 2: Combination Therapy

Another investigation explored the effects of combining DPA with conventional chemotherapeutic agents like doxorubicin. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines, suggesting that DPA could sensitize tumors to existing treatments .

Safety and Toxicity

While DPA shows promising biological activity, toxicity assessments are crucial for its therapeutic application. Preliminary studies indicate a favorable safety profile at therapeutic doses; however, further investigations are needed to fully understand its long-term effects and potential side effects.

Eigenschaften

IUPAC Name |

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-2-phenoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O5/c24-7-13-12(25)6-15(28-13)23-10-21-16-17(19-9-20-18(16)23)22-14(26)8-27-11-4-2-1-3-5-11/h1-5,9-10,12-13,15,24-25H,6-8H2,(H,19,20,22,26)/t12-,13+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSKJANFAKYDDL-GZBFAFLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)COC4=CC=CC=C4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441262 | |

| Record name | 2'-Deoxy-N6-phenoxyacetyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110522-74-2 | |

| Record name | 2'-Deoxy-N6-phenoxyacetyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.